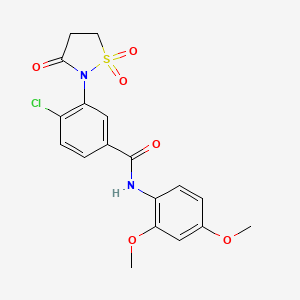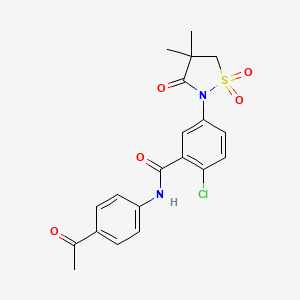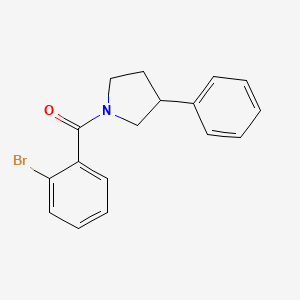![molecular formula C18H19NO2 B6525545 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate CAS No. 1011573-25-3](/img/structure/B6525545.png)
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate, also known as 4-Phenyl-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. In We will also discuss potential future directions for its use in scientific research.
科学的研究の応用
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate has a wide range of scientific research applications. It has been used in studies to investigate the effects of various drugs on the nervous system, as well as to study the pharmacological effects of various compounds on the cardiovascular system. It has also been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the metabolism.
作用機序
The mechanism of action of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate is not well understood. However, it is believed to act as an agonist at various G-protein coupled receptors, including the muscarinic, adenosine, and serotonin receptors. It is also believed to act as an antagonist at the histamine H1 receptor.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been shown to have anti-inflammatory, analgesic, and anti-arrhythmic properties. In addition, it has been shown to have neuroprotective, cardioprotective, and anti-ischemic effects.
実験室実験の利点と制限
The use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in lab experiments has both advantages and limitations. One of the main advantages is its low toxicity, which makes it safe to use in laboratory settings. It also has a relatively low cost and is relatively easy to synthesize. However, one of the main limitations is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects on various biological systems are not well understood, which can make it difficult to accurately interpret results.
将来の方向性
There are a variety of potential future directions for the use of 4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate in scientific research. One potential direction is to further investigate its effects on various biological systems, such as its effects on the cardiovascular, nervous, and immune systems. Another potential direction is to explore its use in drug development, as it has shown promise as an agonist and antagonist at various G-protein coupled receptors. Additionally, its use in drug delivery systems could be explored, as it has been shown to have low toxicity and relatively low cost. Finally, its use in the development of novel therapeutic agents could be explored, as it has been shown to have a variety of biochemical and physiological effects.
合成法
4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate can be synthesized from a variety of starting materials. The most common synthesis method involves the reaction of 4-chloro-2,2-dimethyl-2-pyridinyl-ethenyl-propanoate with 4-hydroxy-2-methylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of this compound and sodium chloride as a by-product.
特性
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)17(20)21-16-8-6-14(7-9-16)4-5-15-10-12-19-13-11-15/h4-13H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSXTNIROODEPG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamido]piperidine-1-carboxylate](/img/structure/B6525474.png)
![ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6525482.png)


![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![methyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate; oxalic acid](/img/structure/B6525508.png)
![6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525516.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525560.png)